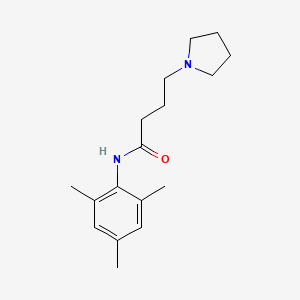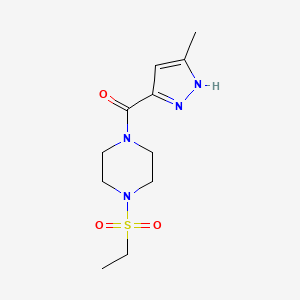
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the sulfonamide family, which is known for its diverse biological activities such as antibacterial, antifungal, and antitumor properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, while histone deacetylase is an enzyme that removes acetyl groups from histones, which can affect gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that it can inhibit the activity of carbonic anhydrase and histone deacetylase, which can have various effects on biological processes such as cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide in lab experiments is its diverse biological activities, which can be useful for studying various biological processes. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations is its potential toxicity, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for the research of 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide. One direction is the development of new derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of its potential applications in other fields such as catalysis and energy storage. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biological processes.
Synthesis Methods
The synthesis of 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide involves the reaction of 5-methylthiophene-2-sulfonyl chloride with pyridine-3-methanamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. In drug discovery, it has shown promising results as an inhibitor of certain enzymes such as carbonic anhydrase and histone deacetylase, which are involved in various diseases such as cancer and Alzheimer's. In material science, it has been used as a building block for the synthesis of new organic materials with potential applications in electronics and optoelectronics. In analytical chemistry, it has been used as a probe for the detection of metal ions in aqueous solutions.
properties
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-9-4-5-11(16-9)17(14,15)13-8-10-3-2-6-12-7-10/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYGPYFUUKNKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)
![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)


![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)


![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)


